Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl ester group and a pyrazole ring with an isopropyl group at the 2-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate: Another ester with a similar structure but different substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with a different heterocyclic ring but similar functional groups.
Uniqueness
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a keto group and an isopropyl group at specific positions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)11-9(13)7(5-10-11)4-8(12)14-3/h5-6,10H,4H2,1-3H3 |
InChI Key |
RRMHTERECAYLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=CN1)CC(=O)OC |
Origin of Product |
United States |
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